3-Ethyl-6-{[(4-Fluorophenyl)sulfonyl]amino}-2-Methylbenzoic Acid
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Overview
Description
3-ETHYL-6-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-2-METHYLBENZOIC ACID is an organic compound belonging to the class of sulfanilides. These are aromatic compounds containing a sulfanilide moiety, characterized by the general structure RS(=O)(=O)NC1=CC=CC=C1 . The compound has a molecular formula of C16H16FNO4S and a molecular weight of 337.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-6-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-2-METHYLBENZOIC ACID typically involves the sulfonylation of an appropriate benzoic acid derivative with a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-6-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-2-METHYLBENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-ETHYL-6-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-2-METHYLBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-6-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-2-METHYLBENZOIC ACID involves the inhibition of specific enzymes. One known target is methionine aminopeptidase 2, an enzyme involved in protein processing . By inhibiting this enzyme, the compound can interfere with protein synthesis and function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamides: Compounds with similar sulfonamide moieties.
Benzoic acids: Compounds with similar benzoic acid structures.
Fluorobenzenes: Compounds with similar fluorinated aromatic rings.
Uniqueness
3-ETHYL-6-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-2-METHYLBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl, fluorophenyl, and sulfonylamino groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16FNO4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-ethyl-6-[(4-fluorophenyl)sulfonylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C16H16FNO4S/c1-3-11-4-9-14(15(10(11)2)16(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h4-9,18H,3H2,1-2H3,(H,19,20) |
InChI Key |
MGUQWAOYPINSIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O)C |
Origin of Product |
United States |
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